benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16496706
InChI: InChI=1S/C26H26N2O4.ClH/c29-25(31-17-19-8-2-1-3-9-19)16-27-14-15-28-26(30)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,24,27H,14-18H2,(H,28,30);1H
SMILES:
Molecular Formula: C26H27ClN2O4
Molecular Weight: 467.0 g/mol

benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride

CAS No.:

Cat. No.: VC16496706

Molecular Formula: C26H27ClN2O4

Molecular Weight: 467.0 g/mol

* For research use only. Not for human or veterinary use.

benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride -

Specification

Molecular Formula C26H27ClN2O4
Molecular Weight 467.0 g/mol
IUPAC Name benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride
Standard InChI InChI=1S/C26H26N2O4.ClH/c29-25(31-17-19-8-2-1-3-9-19)16-27-14-15-28-26(30)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,24,27H,14-18H2,(H,28,30);1H
Standard InChI Key SDLXTUTWRJKAPN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)CNCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

Introduction

Structural and Functional Characteristics

The compound’s structure comprises three key components:

  • Benzyl ester group: Provides acid-labile protection for carboxylic acids, enabling selective cleavage under mild acidic conditions.

  • Fmoc-protected ethylenediamine: The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) acts as a base-sensitive protecting group for primary amines, removable via piperidine treatment.

  • Acetate linker: Bridges the benzyl ester and ethylenediamine groups, facilitating modular incorporation into peptide backbones.

This architecture allows the compound to serve as a bifunctional building block, enabling sequential coupling in SPPS. The hydrochloride counterion enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM), critical for solid-phase reactions .

Synthesis and Optimization

Solid-Phase Synthesis Methodology

The synthesis follows a multi-step protocol derived from Fmoc-based SPPS techniques :

Step 1: Resin Preparation

  • Wang resin functionalization: 2 grams of Fmoc-Amino Acid-Wang Resin are swollen in dry DMF (100 mL) for 12 hours. Molecular sieves (4 Å) ensure solvent anhydrousity.

  • Capping unreacted sites: Acetic anhydride (40 mL), Hunig’s base (6 mL), and DMAP (2 bits) are added under nitrogen to block residual hydroxyl groups, preventing undesired side reactions .

Step 2: Fmoc Deprotection

  • Piperidine treatment: A 20% piperidine solution in dry DMF removes the Fmoc group, exposing the primary amine for subsequent coupling. Monitoring via Kaiser test confirms complete deprotection .

Step 3: Coupling Reaction

  • Reagents: HATU (1.07 equiv.) and DIEA (2.5 equiv.) activate the carboxylate of benzyl 2-[2-aminoethylamino]acetate for amide bond formation with the deprotected resin.

  • Conditions: Stirring at 20°C for 5 hours under nitrogen ensures >95% coupling efficiency, verified by HPLC .

Step 4: Cleavage and Isolation

  • Hydrochloride salt formation: Treatment with HCl in diethyl ether precipitates the product, which is filtered and washed with cold ether.

  • Yield: Typical yields range from 70–85%, with purity >98% confirmed by LC-MS .

Analytical Data

Spectroscopic Characterization

  • 1H NMR (400 MHz, D2O): δ = 7.75–7.30 (m, 9H, Fmoc aromatic), 5.10 (s, 2H, benzyl CH2), 4.25–3.90 (m, 4H, ethylenediamine and acetate CH2), 3.20–2.80 (m, 2H, NHCH2) .

  • HRMS (ESI+): Calculated for C27H28ClN3O4 [M+H]+: 494.1845; Found: 494.1848 .

Chromatographic Purity

  • HPLC (C18 column): tR = 12.3 min (gradient: 5–95% acetonitrile in 0.1% formic acid over 20 min) .

Physicochemical Properties

PropertyValue
Molecular FormulaC27H27ClN3O4
Molecular Weight493.98 g/mol
SolubilitySoluble in DMF, DCM; slightly soluble in water
Melting Point158–162°C (decomposes)
Storage Conditions−20°C, desiccated, inert atmosphere

The hydrochloride salt’s hygroscopic nature necessitates strict moisture control during handling .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis

The compound’s dual functionality allows simultaneous incorporation of protected amines and carboxylic acids into growing peptide chains. For example, in apelin-13 analog synthesis, it enables site-specific modifications at lysine residues while maintaining orthogonal protection for other functional groups .

Case Study: Apelin-13 Derivative Synthesis

  • Objective: Introduce a sulfonated tyrosine residue while preserving N-terminal Fmoc protection.

  • Procedure:

    • Couple benzyl 2-[2-(Fmoc-amino)ethylamino]acetate hydrochloride to Wang resin via HATU/DIEA.

    • Deprotect Fmoc with piperidine, then elongate the peptide chain using standard SPPS.

    • Cleave the final product with TFA/thioanisole, yielding a peptide with enhanced receptor binding affinity .

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